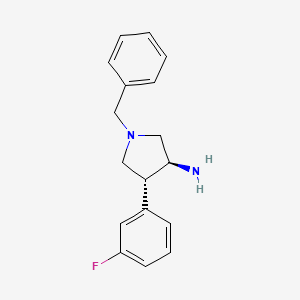
trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . It has a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound has a molecular weight of 270.35 .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and its derivatives . The structure also includes a benzyl group and a 3-fluorophenyl group . The InChI code for this compound is 1S/C17H19FN2/c18-15-8-4-7-14 (9-15)16-11-20 (12-17 (16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in “trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine”, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Antibacterial Agents
Structure-activity relationship (SAR) studies have shown that substituents on the pyrrolidine ring can significantly influence antibacterial activity. For instance, variations in the N’-substituents and 4’-phenyl substituents can lead to different levels of antibacterial efficacy .
Photoredox Catalysis
“Trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” can potentially be used in photoredox catalysis, a field that has seen considerable growth due to its applications in organic synthesis. This process involves the use of visible light to activate a photocatalyst, which can then facilitate a variety of chemical reactions .
Antimalarial Drug Design
The pyrrolidine scaffold is also being explored for the design of antimalarial drugs. By incorporating the pyrrolidine structure into [1,2,4]triazolo[4,3-a]pyridines with a sulfonamide fragment, researchers aim to develop potent antimalarial agents .
Enantioselective Synthesis
Due to the stereogenicity of carbons in the pyrrolidine ring, “trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” can be used to achieve enantioselective synthesis. This is crucial for creating drug candidates with a specific biological profile, as the spatial orientation of substituents can affect the binding mode to proteins .
Chemical Diversity and Drug Candidates
The non-planarity of the pyrrolidine ring, known as “pseudorotation”, is significant for increasing chemical diversity. This feature can guide medicinal chemists in designing new compounds with varied biological profiles, making “trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine” a valuable scaffold in drug discovery .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXHCEMNMVLTOY-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)
![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)
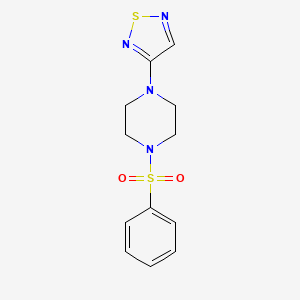
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861081.png)
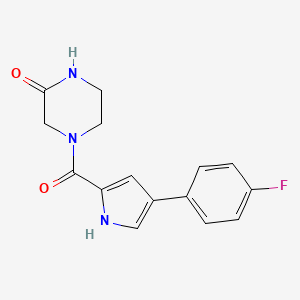

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)
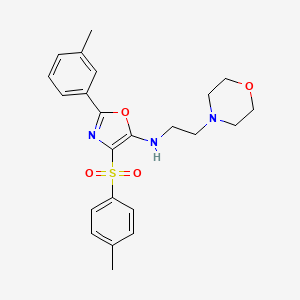


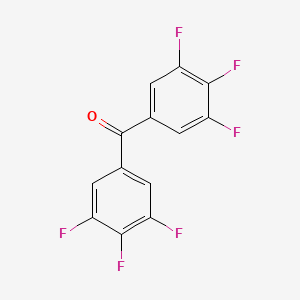
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)